molecular formula C8H10F2N2O2 B12222653 Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B12222653
M. Wt: 204.17 g/mol
InChI Key: VYAHUGIXTNUYKK-UHFFFAOYSA-N
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Description

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of difluoromethyl and methyl groups in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetic acid with pyrazole derivatives in the presence of a catalyst such as nanoscale titanium dioxide. This method is cost-effective, simple, and safe, with high product yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process that includes the esterification of difluoromethylated pyrazole derivatives. The use of cheap and readily available raw materials and solvents, along with the avoidance of organic solvents in the reaction steps, makes this method environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, making it effective in various biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methylpyrazoline
  • 3-(Difluoromethyl)-pyrrole
  • 3-(Difluoromethyl)-5-methylthiophene

Uniqueness

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, bioavailability, and potential for diverse applications .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-5-3-6(8(9)10)12(11-5)4-7(13)14-2/h3,8H,4H2,1-2H3

InChI Key

VYAHUGIXTNUYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)F)CC(=O)OC

Origin of Product

United States

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